N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

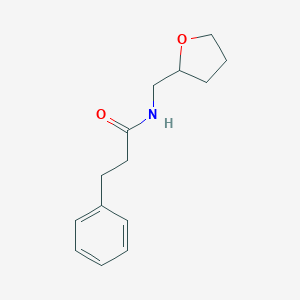

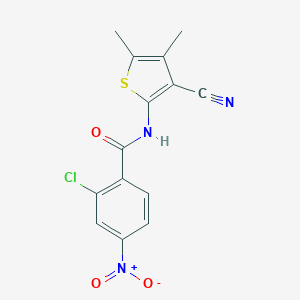

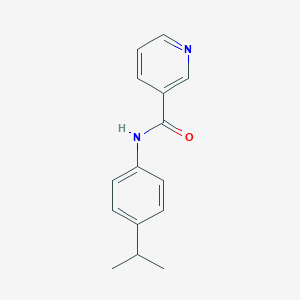

“N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a benzothiazole ring (a benzene ring fused to a thiazole ring) with a chlorine atom at the 6-position. Attached to the nitrogen atom of the thiazole ring is an amide functional group, which in turn is attached to a benzene ring with a fluorine atom at the 3-position .Applications De Recherche Scientifique

Anti-inflammatory Applications

This compound has been evaluated for its potential anti-inflammatory effects. The benzothiazole derivatives are known to mediate their anti-inflammatory activity chiefly through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid . These compounds can inhibit cyclo-oxygenase pathways, reducing inflammation and pain at the sites of inflammation .

Analgesic Effects

Related benzothiazole derivatives have shown significant analgesic activities. They work by modulating pain pathways, potentially offering a new class of painkillers with a different mechanism of action compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Ulcerogenic Activity

The ulcerogenic action of benzothiazole derivatives on the gastrointestinal mucosa is comparatively low. This suggests that they could be developed into safer alternatives to traditional NSAIDs, which often cause gastrointestinal irritation, bleeding, and ulceration .

Antibacterial Agents

Benzothiazole derivatives have been synthesized and evaluated as antibacterial agents. They have shown variable activity against Gram-positive and Gram-negative bacterial strains, with some compounds exhibiting promising activity against Staphylococcus aureus .

Anticancer Potential

Benzothiazole and its derivatives have been associated with anticancer activities. They have been investigated for their potential to act as therapeutic agents against various types of cancer, owing to their ability to interfere with cellular processes .

Anticonvulsant Properties

These compounds have also been explored for their anticonvulsant properties. Benzothiazole derivatives could contribute to the development of new medications for the treatment of epilepsy and other seizure disorders .

Antihypertensive and Antidiabetic Effects

Benzothiazole derivatives have been studied for their antihypertensive and antidiabetic effects. They offer a promising avenue for the creation of new drugs to manage hypertension and diabetes, diseases that affect a significant portion of the global population .

Larvicidal and Adulticidal Activities

Research has also been conducted on the larvicidal and adulticidal activities of benzothiazole derivatives against vectors like Aedes aegypti. This opens up possibilities for these compounds to be used in vector control strategies to combat diseases like dengue fever .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Based on the action of similar compounds, it may inhibit the cox enzymes, thereby reducing the production of prostaglandins . This could result in anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound may disrupt this pathway, reducing the production of these inflammatory mediators .

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production could result in anti-inflammatory and analgesic effects . This could potentially make N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide useful in the treatment of conditions involving inflammation and pain .

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHCFJZIPIFBJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B438371.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B438385.png)

![1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B438386.png)

![2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438405.png)

![Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B438467.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B438478.png)